molecular formula C15H17N3O B1532581 2-[(3-Aminophenyl)(benzyl)amino]acetamide CAS No. 1258650-85-9

2-[(3-Aminophenyl)(benzyl)amino]acetamide

Cat. No. B1532581
M. Wt: 255.31 g/mol
InChI Key: GQFKBZIEFJCYGB-UHFFFAOYSA-N
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Description

“2-[(3-Aminophenyl)(benzyl)amino]acetamide” is a chemical compound with the CAS Number: 1258650-85-9 . It has a molecular weight of 255.32 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for the compound is 1S/C15H17N3O/c16-13-7-4-8-14 (9-13)18 (11-15 (17)19)10-12-5-2-1-3-6-12/h1-9H,10-11,16H2, (H2,17,19) . This indicates the compound has 15 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.

Scientific Research Applications

Anticonvulsant Properties and Structural Analysis

One study elaborates on the anticonvulsant activities of functionalized amino acid anticonvulsants, including derivatives of 2-acetamido-N-benzyl-2-(methoxyamino)acetamide. The crystal structures of these compounds were analyzed, highlighting their linearly extended conformations and the impact of molecular features on anticonvulsant activities (Camerman et al., 2005).

Chemoselective Acetylation in Drug Synthesis

Another research focuses on the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in antimalarial drug synthesis. This process used immobilized lipase and various acyl donors, emphasizing the optimization of reaction conditions for improved yields (Magadum & Yadav, 2018).

Anticancer Drug Synthesis

Research on the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide details a method yielding a compound with potential anticancer properties. This study also included molecular docking analysis targeting the VEGFr receptor, providing insights into its therapeutic applications (Sharma et al., 2018).

Novel Sulphonamide Derivatives and Antimicrobial Activity

Investigation into the synthesis of novel sulphonamide derivatives from 2-bromo-N-(phenylsulfonyl)acetamide derivatives explored their antimicrobial activity. This study showcased the correlation between structural modifications and biological activity, along with computational calculations to support the synthesis of new compounds (Fahim & Ismael, 2019).

Metabolic Phenotyping in Clinical Studies

A review on metabolic phenotyping applied to acetaminophen metabolism and hepatotoxicity in pre-clinical and clinical studies highlights the technique's utility in understanding drug metabolism and identifying potential biomarkers for hepatotoxicity (Coen, 2015).

properties

IUPAC Name

2-(3-amino-N-benzylanilino)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c16-13-7-4-8-14(9-13)18(11-15(17)19)10-12-5-2-1-3-6-12/h1-9H,10-11,16H2,(H2,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQFKBZIEFJCYGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC(=O)N)C2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601226796
Record name Acetamide, 2-[(3-aminophenyl)(phenylmethyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601226796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Aminophenyl)(benzyl)amino]acetamide

CAS RN

1258650-85-9
Record name Acetamide, 2-[(3-aminophenyl)(phenylmethyl)amino]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1258650-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2-[(3-aminophenyl)(phenylmethyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601226796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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